![molecular formula C₁₃H₁₅D₃N₂O₃ B1145195 Epi-Lacosamide-d3 CAS No. 1795786-76-3](/img/new.no-structure.jpg)
Epi-Lacosamide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epi-Lacosamide-d3 is a deuterated analogue of Epi-Lacosamide, which is an impurity of Lacosamide. Lacosamide is a medication used for the adjunctive treatment of partial-onset seizures and diabetic neuropathic pain. The deuterated form, this compound, is often used in scientific research for its stable isotope labeling properties, which are beneficial in various analytical and pharmacokinetic studies.
Preparation Methods
The synthesis of Epi-Lacosamide-d3 involves several steps to ensure high chemical and chiral purity. One of the methods includes the use of phosphoric acid as a counterion to enhance the purity of the key intermediate . The preparation process is carried out under mild conditions, resulting in a high overall yield of the compound . Industrial production methods often involve the use of ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) for the quantitative determination of Lacosamide and its metabolites .
Chemical Reactions Analysis
Epi-Lacosamide-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile and formic acid . The major products formed from these reactions are typically analyzed using chromatography techniques to ensure the desired purity and stability .
Scientific Research Applications
Antiepileptic Drug Development
Mechanism of Action:
Epi-Lacosamide-d3 functions by stabilizing hyperexcitable neuronal membranes and inhibiting repetitive neuronal firing. This mechanism is crucial in managing seizure disorders, particularly in patients with refractory epilepsy.
Clinical Trials:
Recent clinical trials have demonstrated the efficacy and safety of lacosamide, including its deuterated variant. For instance, a phase 3 study evaluated lacosamide as an adjunctive treatment for uncontrolled primary generalized tonic-clonic seizures in patients with idiopathic generalized epilepsy. The results indicated significant improvements in seizure control without major safety concerns .
Pharmacokinetics:
The pharmacokinetic profile of this compound suggests enhanced bioavailability and a more stable plasma concentration compared to non-deuterated forms. This can lead to improved therapeutic outcomes and reduced side effects .
Therapeutic Drug Monitoring
Importance of Monitoring:
Therapeutic drug monitoring (TDM) is essential for optimizing treatment regimens in patients using antiepileptic drugs. This compound can be effectively quantified using liquid chromatography-mass spectrometry (LC-MS), which allows clinicians to tailor dosages based on individual metabolic responses.
Case Studies:
Several studies have highlighted the successful application of LC-MS for TDM of lacosamide and its derivatives, demonstrating its utility in clinical settings to prevent toxicity and ensure therapeutic efficacy .
Research Applications in Epilepsy Models
Animal Studies:
this compound has been utilized in preclinical models to study its effects on seizure frequency and severity. These studies often involve rodent models of epilepsy, where the compound's impact on neuronal excitability can be assessed.
Findings:
Research has shown that this compound effectively reduces seizure activity in these models, supporting its potential as a therapeutic agent for various forms of epilepsy .
Potential in Personalized Medicine
Tailored Treatments:
The unique pharmacological properties of this compound make it a candidate for personalized medicine approaches. By understanding individual patient responses to this compound, healthcare providers can customize treatment plans that maximize efficacy while minimizing adverse effects.
Future Directions:
Ongoing research is focused on identifying biomarkers that predict response to this compound, facilitating the development of more effective treatment strategies for epilepsy and potentially other neurological disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Epi-Lacosamide-d3 is similar to that of Lacosamide. It selectively enhances sodium channel slow inactivation, which stabilizes hyperexcitable neuronal membranes, inhibits neuronal firing, and reduces long-term channel availability without affecting physiological function . This mechanism is crucial for its anticonvulsant properties and its effectiveness in treating partial-onset seizures .
Comparison with Similar Compounds
Epi-Lacosamide-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. Similar compounds include Lacosamide-13C, D3, which is also used as an internal standard in pharmacokinetic research . Other related compounds include Levetiracetam-D6 and Lamotrigine-13C, 15N4, which are used in similar analytical applications .
Biological Activity
Epi-Lacosamide-d3, a deuterated analog of lacosamide, is primarily studied for its potential applications in the treatment of epilepsy and other neurological disorders. This article explores its biological activity, pharmacodynamics, pharmacokinetics, and relevant case studies.
Overview of Lacosamide and this compound
Lacosamide is an antiepileptic drug that acts through the modulation of voltage-gated sodium channels, enhancing slow inactivation without affecting fast inactivation. This mechanism helps to stabilize neuronal excitability and reduce seizure frequency. This compound retains similar pharmacological properties but may exhibit altered metabolic profiles due to the incorporation of deuterium, which can enhance stability and bioavailability.
Voltage-Gated Sodium Channels:
- Lacosamide binds selectively to the slow inactivated state of voltage-gated sodium channels (VGSCs), leading to enhanced slow inactivation and reduced neuronal firing rates .
- This compound is hypothesized to exhibit similar binding kinetics, potentially improving efficacy and safety profiles.
Collapsin Response Mediator Protein 2 (CRMP-2):
- Lacosamide has been shown to interact with CRMP-2, influencing neuronal growth and synaptic plasticity. This interaction may help mitigate excitatory synaptic connections that contribute to epileptogenesis .
Pharmacokinetics
This compound is expected to demonstrate favorable pharmacokinetic characteristics similar to those of lacosamide:
- Absorption: Nearly 100% bioavailability with rapid absorption.
- Half-Life: Approximately 13 hours, supporting a twice-daily dosing regimen.
- Metabolism: Primarily metabolized by CYP enzymes into inactive metabolites, with renal excretion being the main elimination pathway .
Efficacy in Epilepsy Management
- Case Report on Progressive Myoclonic Epilepsy:
- Adjunctive Therapy Studies:
Safety Profile
The safety profile of lacosamide includes common adverse effects such as dizziness, headache, and somnolence. In clinical trials comparing lacosamide with placebo, the incidence of adverse effects was not significantly different overall; however, neurological side effects were more prevalent in the lacosamide group . The introduction of this compound may mitigate some side effects due to altered pharmacokinetics.
Comparative Data Table
Parameter | Lacosamide | This compound (Hypothetical) |
---|---|---|
Bioavailability | ~100% | ~100% |
Half-Life | ~13 hours | ~13 hours |
Main Metabolism | CYP2C19, CYP2C9 | CYP2C19, CYP2C9 |
Elimination Route | Renal | Renal |
Common Side Effects | Dizziness, headache | Hypothetical similar profile |
Properties
CAS No. |
1795786-76-3 |
---|---|
Molecular Formula |
C₁₃H₁₅D₃N₂O₃ |
Molecular Weight |
253.31 |
Synonyms |
(2S)-2-Acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide; (S)-2-(Acetylamino)-3-trideuteriomethoxy-N-(phenylmethyl)propanamide; (2S)-2-(Acetylamino)-3-trideuteriomethoxy-N-(phenylmethyl)propanamide; _x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.